molecular formula C14H14N4O3 B2408223 3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide CAS No. 2034620-20-5

3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2408223
CAS No.: 2034620-20-5
M. Wt: 286.291
InChI Key: DDWHHFXWUDKGCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : The compound is used in the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyridines and pyrazolo[1,5-c]pyrimidines, through reactions involving 1,3-dicarbonyl compounds and heterocyclic amidrazones (Kockritz et al., 1994).

  • Formation of Heteroaryl Ethers : Oxidative palladium-catalyzed cross-coupling of pyrimidines, such as this compound, with arylboronic acids leads to the preparation of heteroaryl ethers (Bardhan et al., 2009).

Structural and Chemical Analysis

  • Molecular Structure Determination : X-ray methods have been used to determine the molecular structure of related pyrimidine compounds, offering insights into bond lengths and molecular planarity (Song et al., 1998).

  • Chemical Oxygen Demand Analysis : Studies on the chemical oxygen demands of nitrogenous heterocyclic compounds, including pyrimidines, provide valuable data on their resistance to oxidation and nitrogen splitting (Chudoba & Dalešický, 1973).

Catalytic and Reactive Properties

  • Catalysis in Oxidation Reactions : Compounds like this are used in unique oxidation reactions of amides, catalyzed by ruthenium porphyrin, to produce specific amino acids via oxidative C-N bond cleavage (Ito et al., 2005).

  • Reactions with 1,3-Dipoles : Reactions of related pyrrolidine compounds with various 1,3-dipoles yield different derivatives, showcasing the compound's reactivity and application in synthetic chemistry (Boyd & Monteil, 1980).

Magnetic and Electronic Properties

  • Study of Magnetic Properties : Complexes involving pyrimidine derivatives have been synthesized and analyzed for their magnetic properties, indicating their potential application in material science (Okada et al., 2003).

  • Crystal Structure Investigation : The crystal structure of related N-oxides has been investigated, revealing important aspects of molecular packing and interactions, crucial for understanding their physical properties (Ramasubramanian et al., 2007).

Future Directions

The future directions for research on “3-(3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)pyridine 1-oxide” and similar compounds could include further exploration of their synthesis, characterization, and potential applications in various fields such as medicinal chemistry .

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-13(11-3-1-7-18(20)9-11)17-8-4-12(10-17)21-14-15-5-2-6-16-14/h1-3,5-7,9,12H,4,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWHHFXWUDKGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)C3=C[N+](=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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